3-(furan-2-ylmethyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
3-(2-furylmethyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that features a trifluoromethyl group, a furylmethyl group, and a pyrimido[1,2-a][1,3,5]triazin-6-one core
Preparation Methods
The synthesis of 3-(2-furylmethyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimido[1,2-a][1,3,5]triazin-6-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate under specific reaction conditions.
Attachment of the furylmethyl group: This can be done through a Friedel-Crafts alkylation or similar reaction, using furylmethyl chloride and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.
Chemical Reactions Analysis
3-(2-furylmethyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-furylmethyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives: These compounds also feature a trifluoromethyl group and have shown promising anti-cancer properties.
Trifluoromethylated indoles: These compounds are used in pharmaceuticals and agrochemicals due to their enhanced stability and biological activity.
Compared to these compounds, 3-(2-furylmethyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H19F3N4O2 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H19F3N4O2/c1-13-14(2)24-19-26(16-6-3-5-15(9-16)20(21,22)23)11-25(12-27(19)18(13)28)10-17-7-4-8-29-17/h3-9H,10-12H2,1-2H3 |
InChI Key |
PRKDZKDAKVGMHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CC3=CC=CO3)C4=CC=CC(=C4)C(F)(F)F)C |
Origin of Product |
United States |
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